molecular formula C8H7IO2 B158595 3-Iodophenylacetic acid CAS No. 1878-69-9

3-Iodophenylacetic acid

Cat. No. B158595
CAS RN: 1878-69-9
M. Wt: 262.04 g/mol
InChI Key: MRSWWBAFGGGWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodophenylacetic acid is an organic compound with the linear formula IC6H4CH2CO2H . It has a molecular weight of 262.04 . It is used as an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of 3-Iodophenylacetic acid is represented by the SMILES string OC(=O)Cc1cccc(I)c1 . The InChI key for this compound is MRSWWBAFGGGWRH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Iodophenylacetic acid is a solid at 20 degrees Celsius . It appears as a white to light yellow to light orange powder or crystal . The melting point ranges from 129.0 to 133.0 degrees Celsius .

Scientific Research Applications

Radiolabelling in Pharmaceutical Research

3-Iodophenylacetic acid has potential in the development of radiopharmaceuticals. Studies have explored the synthesis of 4-iodophenylacetic acid radiolabelled by 131I for use as a radiopharmaceutical equivalent. This is due to the potent anti-proliferative and anti-differentiating effects of phenylacetate in haematological malignancies and solid tumours at non-toxic concentrations. The radiolabelling by isotope exchange yielded a product with high radiochemical purity, making it suitable for animal studies (Szűcs et al., 2011). Additionally, the biodistribution and pharmacokinetics of 131I-radiolabelled 4-iodophenylacetic acid were studied, showing rapid excretion from all organs and potential tumour uptake, suggesting its viability as a radiopharmaceutical (Zeevaart et al., 2012).

Electropolymerization and Biosensor Applications

3-Iodophenylacetic acid derivatives, such as 3-hydroxyphenylacetic acid (3-HPA), have been used in electropolymerization to synthesize polymeric films. These films serve as supports for the immobilization of biomolecules in electrochemical biosensors. A detailed quantum mechanical study provided insights into the mechanism of 3-HPA electropolymerization and suggested a mechanism for the main route of formation of these polymeric films (Ferreira et al., 2012).

Photovoltaic Applications

In the field of photovoltaics, derivatives of 3-Iodophenylacetic acid, specifically Poly(3-thiophenylacetic acid), have been utilized to sensitize photoelectrochemical cells. These cells, comprising mesoporous electrodes and an electrolyte with a redox complex, demonstrated significant incident photon to current conversion efficiency. The addition of an ionic liquid into the electrolyte notably enhanced the cell performance, indicating the potential of these compounds in improving the efficiency of photovoltaic cells (Senadeera et al., 2003).

Structural Studies and Protein Engineering

3-Iodophenylacetic acid derivatives have been used to incorporate unnatural amino acids into proteins. For instance, p-iodo-L-phenylalanine was efficiently and site-specifically incorporated into proteins, facilitating single-wavelength anomalous dispersion experiments and structural studies of proteins. This incorporation did not perturb the protein structure significantly, opening avenues for the structural study of proteins with anomalous scattering iodine atoms (Xie et al., 2004).

Antioxidant and Health-Related Research

3-Hydroxyphenylacetic acid, a derivative of 3-Iodophenylacetic acid, has been studied for its antioxidant properties. It is a colon microbial metabolite of flavonoids and has shown the potential to effectively scavenge free radicals of different nature, contributing to protection from diseases mediated by oxidative stress (Amic et al., 2015).

Safety And Hazards

3-Iodophenylacetic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-(3-iodophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSWWBAFGGGWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397634
Record name 3-Iodophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodophenylacetic acid

CAS RN

1878-69-9
Record name 3-Iodophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodophenylacetic acid
Reactant of Route 2
Reactant of Route 2
3-Iodophenylacetic acid
Reactant of Route 3
Reactant of Route 3
3-Iodophenylacetic acid
Reactant of Route 4
Reactant of Route 4
3-Iodophenylacetic acid
Reactant of Route 5
3-Iodophenylacetic acid
Reactant of Route 6
Reactant of Route 6
3-Iodophenylacetic acid

Citations

For This Compound
34
Citations
RI MELTZER, RJ STANABACK… - The Journal of …, 1961 - ACS Publications
… loguesla we had occasion to prepare 4-(4'-hydroxyphenoxy)-3-iodophenylacetic acid arid its iodinated derivatives. These products had previously been prepared by Roche et al,1 2 by …
Number of citations: 5 pubs.acs.org
RI MELTZER, S FARBER, E MERRILL… - The Journal of Organic …, 1961 - ACS Publications
… loguesla we had occasion to prepare 4-(4'-hydroxyphenoxy)-3-iodophenylacetic acid arid its iodinated derivatives. These products had previously been prepared by Roche et al,1 2 by …
Number of citations: 4 pubs.acs.org
G Sorba, W Tertiuk, CR Ganellin - Archiv der Pharmazie, 1995 - Wiley Online Library
… A solution of NaN02 (1.10 g, 20.8 mmol) in water (10 cm') was added dropwise to a stirred suspension of 4-amino-3-iodophenylacetic acid (11) (3.66 g, 13.2 mmol) in 6N HCI (20 cm') at …
Number of citations: 4 onlinelibrary.wiley.com
K Nandy - 2009 - rex.libraries.wsu.edu
Carboxylic acids have long been known to exist primarily as dimers[1]. This is true in all phases: solid [2, 3, 4], liquid [5] and gas [6, 7, 8]. Some studies have shown the existence of …
Number of citations: 0 rex.libraries.wsu.edu
BU Belue - Masters Theses, 2005 - trace.tennessee.edu
… However, with hindered starting materials, such as 3 iodophenylacetic acid, ring closure is … Bromoketone 6 was coupled with 3-iodophenylacetic acid and then cyclized in situ in the …
Number of citations: 2 trace.tennessee.edu
ME Van Dort, MR Kilbourn, PK Chakraborty… - International journal of …, 1992 - Elsevier
A series of fluorine-18 and iodine-125 labeled aryl-1,4-dialkylpiperazine analogs, derivatives of GBR 12935, were synthesized as radiotracers for positron emission tomography or …
Number of citations: 8 www.sciencedirect.com
H Yuan, J Luo, S Field, R Weissleder… - Bioconjugate …, 2005 - ACS Publications
The key role played by PI3 kinase in cancer, hormone action, and a host of other biological functions suggests that specific inhibitors whose disposition could be ascertained in vivo …
Number of citations: 28 pubs.acs.org
H Goto, Y Kumada, H Ashida… - Bioscience, biotechnology …, 2009 - Taylor & Francis
A number of 2′,3′,4′-trihydroxy-2-phenylacetophenone derivatives were synthesized and examined for growth inhibition of several kinds of bacteria. 2′,3′,4′-Trihydroxy-2-…
Number of citations: 7 www.tandfonline.com
HJ Cahnmann, K Funakoshi - Biochemistry, 1970 - ACS Publications
… identified by means of reference compounds as: a, monoiodohydroquinone; b, 4-hydroxy-3-iodobenzyl alcohol; c, 3-(/>-hydroxyphenyl)lactic acid; d, 4-hydroxy-3iodophenylacetic acid; e…
Number of citations: 19 pubs.acs.org
A Habibi-Yangjeh, M Danandeh-Jenagharad - 2007 - nopr.niscpr.res.in
Linear and non-linear quantitative structure-activity relationships have been successfully developed for the modelling and prediction of acidity constant (pKa) of 87 substituted acetic …
Number of citations: 18 nopr.niscpr.res.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.